molecular formula C14H11NO B050131 9H-fluorene-9-carboxamide CAS No. 7471-95-6

9H-fluorene-9-carboxamide

Cat. No. B050131
CAS RN: 7471-95-6
M. Wt: 209.24 g/mol
InChI Key: NMLCQSAJFUXACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-fluorene-9-carboxamide is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . The compound is also known by other names such as 9H-Fluorene-9-carboxylic acid amide and fluorene-9-carboxylic acid amide .


Synthesis Analysis

A series of novel fluorene derivatives were synthesized from the target compound N-octadecyl-9-oxo-9H-fluorene-4-carboxamide . These derivatives were allowed to react with propylene oxide to afford unique surface-active properties .


Molecular Structure Analysis

The molecular structure of 9H-fluorene-9-carboxamide consists of 29 bonds in total, including 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 primary amide .


Physical And Chemical Properties Analysis

9H-fluorene-9-carboxamide has a number of computed properties. It has a molecular weight of 209.24 g/mol, an XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 209.084063974 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 16, and a complexity of 267 .

Scientific Research Applications

Metabolic Disorder Research

Metabolic disorders, including hyperglycemia, dyslipidemia, and obesity, pose significant health risks. Dyslipidemia, often associated with insulin resistance and type-2 diabetes, leads to elevated plasma triglycerides and reduced HDL levels. 9H-fluorene-9-carboxamide has been investigated as a potential inhibitor of microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in assembling triglycerides with apolipoprotein B48 (apoB48) in the intestine and apoB100 in the liver, leading to chylomicron and VLDL synthesis. Inhibiting MTP could reduce plasma triglycerides and cholesterol levels .

Drug Design and Discovery

Researchers have explored modifications of 9H-fluorene-9-carboxamide to enhance its properties. Novel derivatives have been synthesized, leading to functionalized heterocyclic compounds. These modifications open avenues for drug development and design .

C-H Functionalization

A strategic approach involves Csp3–H functionalization of 9H-fluorene , yielding both alkylated and alkenylated fluorenes. This synthetic method utilizes a single SNS ligand-derived nickel complex, demonstrating the compound’s versatility in organic synthesis .

Safety And Hazards

9H-fluorene-9-carboxamide is known to cause serious eye irritation . It is also toxic to aquatic life with long-lasting effects . The compound is not likely mobile in the environment due to its low water solubility .

Future Directions

While there is limited information available on the future directions of 9H-fluorene-9-carboxamide, it has been studied for its potential as an MTP-inhibitor . This suggests that it may have potential applications in the treatment of conditions related to metabolic disorders .

properties

IUPAC Name

9H-fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLCQSAJFUXACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322889
Record name 9H-fluorene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluorene-9-carboxamide

CAS RN

7471-95-6
Record name Fluorene-9-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-fluorene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 21A, using 9-fluorenecarboxylic acid (6.00 g, 28.5 mmol) and oxalyl chloride (3.5 ml, 39.9 mmol) in 30 ml of toluene to provide a clear oil that was dissolved in Et2O and treated with ammonia.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluorene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
9H-fluorene-9-carboxamide
Reactant of Route 3
9H-fluorene-9-carboxamide
Reactant of Route 4
9H-fluorene-9-carboxamide
Reactant of Route 5
Reactant of Route 5
9H-fluorene-9-carboxamide
Reactant of Route 6
9H-fluorene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.